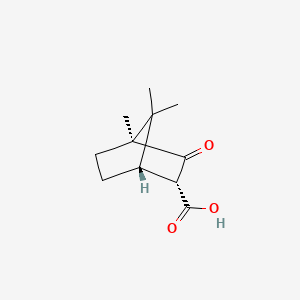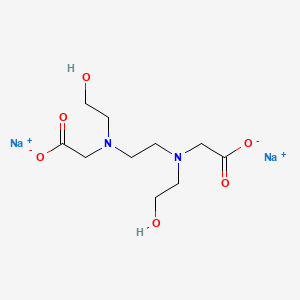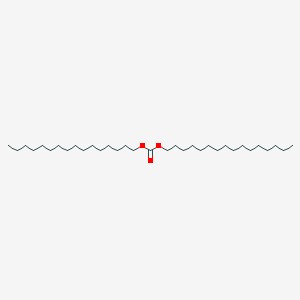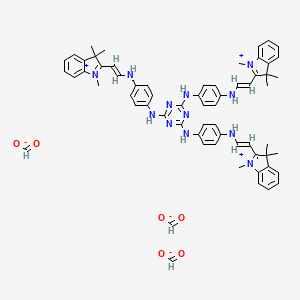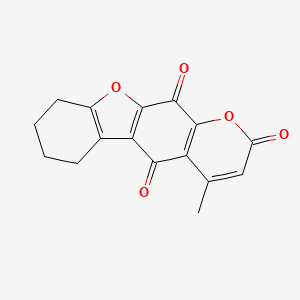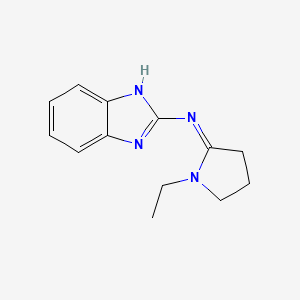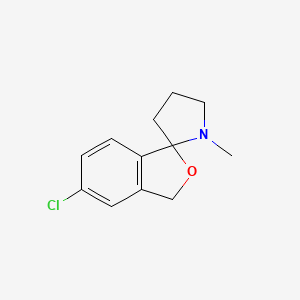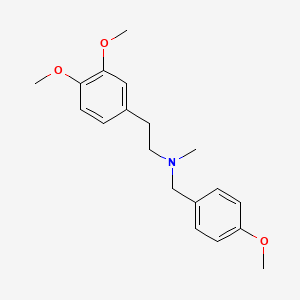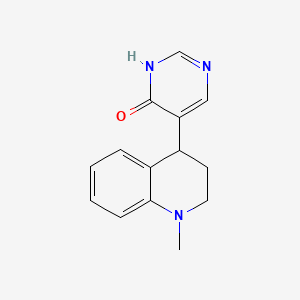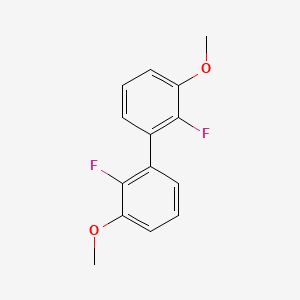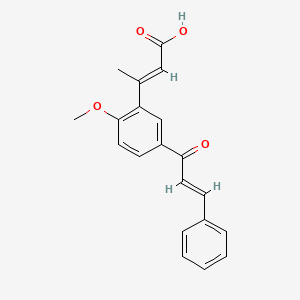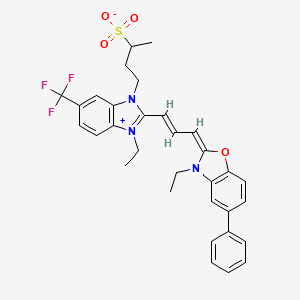
3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 280-791-9, also known as 3-ethyl-2-[3-[1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl)-5-oxo-2H-1,2,4-triazol-4-yl]propyl]-1,3-dihydro-2H-1,2,4-triazol-5-one, is a chemical compound with a complex molecular structure. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 280-791-9 involves multiple steps, starting with the preparation of the triazole ring. The reaction typically involves the cyclization of appropriate precursors under controlled conditions. The key steps include:
Formation of the triazole ring: This is achieved by reacting hydrazine derivatives with carbonyl compounds.
Introduction of the sulphonatobutyl group: This step involves sulfonation reactions using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Ethylation: The final step involves the ethylation of the triazole ring using ethylating agents such as ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of EINECS 280-791-9 follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: These are used to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
EINECS 280-791-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonatobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
EINECS 280-791-9 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of EINECS 280-791-9 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved include:
Enzyme inhibition: The compound can inhibit specific enzymes, leading to changes in metabolic pathways.
Receptor binding: It can bind to receptors, modulating signal transduction pathways.
相似化合物的比较
EINECS 280-791-9 can be compared with other triazole derivatives:
3-ethyl-4-methyl-1,2,4-triazole: Similar structure but lacks the sulphonatobutyl group.
1,2,4-triazole-3-thiol: Contains a thiol group instead of the sulphonatobutyl group.
4-amino-1,2,4-triazole: Contains an amino group instead of the sulphonatobutyl group.
Uniqueness
The presence of the sulphonatobutyl group in EINECS 280-791-9 imparts unique chemical properties, making it more soluble in water and enhancing its reactivity in certain chemical reactions.
属性
CAS 编号 |
83783-57-7 |
|---|---|
分子式 |
C32H32F3N3O4S |
分子量 |
611.7 g/mol |
IUPAC 名称 |
4-[3-ethyl-2-[(E,3E)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]butane-2-sulfonate |
InChI |
InChI=1S/C32H32F3N3O4S/c1-4-36-26-16-15-25(32(33,34)35)21-27(26)38(19-18-22(3)43(39,40)41)30(36)12-9-13-31-37(5-2)28-20-24(14-17-29(28)42-31)23-10-7-6-8-11-23/h6-17,20-22H,4-5,18-19H2,1-3H3 |
InChI 键 |
QZPYAODVJORLHZ-UHFFFAOYSA-N |
手性 SMILES |
CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C/C=C/C4=[N+](C5=C(N4CCC(C)S(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC |
规范 SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC=CC4=[N+](C5=C(N4CCC(C)S(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)
